(1-Bromocyclobutyl)methanamine;hydrochloride
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Overview
Description
(1-Bromocyclobutyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C5H10BrN·HCl. It is a derivative of cyclobutane, featuring a bromine atom and an amine group attached to the cyclobutyl ring. This compound is typically used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)methanamine;hydrochloride typically involves the bromination of cyclobutylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclobutyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanamine by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under oxidative conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or potassium cyanide.
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents like lithium aluminum hydride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include substituted cyclobutylmethanamines.
Reduction Reactions: The primary product is cyclobutylmethanamine.
Oxidation Reactions: Products include imines or nitriles.
Scientific Research Applications
Chemistry: (1-Bromocyclobutyl)methanamine;hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutyl derivatives, which are valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (1-Bromocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclobutyl)methanamine;hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(1-Iodocyclobutyl)methanamine;hydrochloride: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness: (1-Bromocyclobutyl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(1-bromocyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCXUFFYFMHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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